2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
The exact mass of the compound 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Method: The protocol involves pairing with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Application: This research describes the synthesis and characterization of metoprolol EP Impurity D, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol .
- Method: The synthesis of the compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
- Results: The research resulted in the successful synthesis and characterization of metoprolol EP Impurity D .
- Application: This research reports the application of immobilized whole-cell biocatalysts with ®-transaminase .
- Method: The method involves the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Results: The research does not provide specific results or outcomes .
Catalytic Protodeboronation of Pinacol Boronic Esters
Ultrasound-Assisted Efficient Synthesis of Metoprolol EP Impurity D
Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-Phenylpropan-2-Amine Derivatives
properties
IUPAC Name |
2-amino-1-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)28-11-6-9-22-20(26)16-17-19(25(18(16)21)10-12-27-3)24-15-8-5-4-7-14(15)23-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTUOZBZPLJFLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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